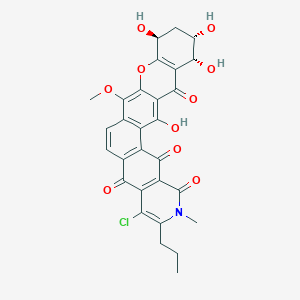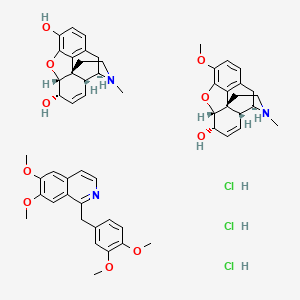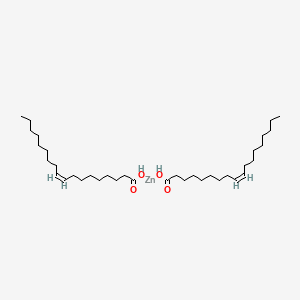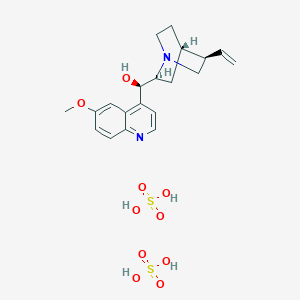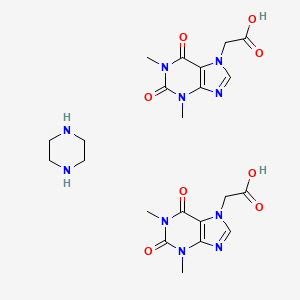
Acefylline piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acefylline piperazine is a compound belonging to the xanthine chemical class. It is a derivative of theophylline and is known for its direct bronchodilator action. This compound is used primarily in the treatment of respiratory conditions such as asthma, emphysema, and bronchitis associated with bronchospasm. This compound has the advantage of being less toxic and causing minimal gastric irritation compared to theophylline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acefylline piperazine involves the reaction of theophylline with piperazine. The process typically includes the following steps:
Theophylline Activation: Theophylline is first activated by reacting with an appropriate acylating agent to form an intermediate.
Piperazine Addition: The activated theophylline intermediate is then reacted with piperazine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the activation and addition reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Acefylline piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
Acefylline piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: Research on its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Its bronchodilator properties make it valuable in respiratory medicine for treating conditions like asthma and bronchitis.
Industry: Used in the formulation of pharmaceuticals and as an active ingredient in certain medications
Mécanisme D'action
Acefylline piperazine exerts its effects primarily through the following mechanisms:
Adenosine Receptor Antagonism: It acts as an antagonist at adenosine receptors, which helps in relaxing smooth muscles and relieving bronchospasm.
Phosphodiesterase Inhibition: Inhibition of phosphodiesterase leads to an increase in intracellular cyclic AMP, contributing to its bronchodilator effects.
Prostaglandin Antagonism: It also exhibits antagonistic effects on prostaglandins, which play a role in inflammation and bronchoconstriction.
Comparaison Avec Des Composés Similaires
Acefylline piperazine can be compared with other similar compounds such as:
Theophylline: While both are bronchodilators, this compound is less toxic and causes less gastric irritation.
Caffeine: Another xanthine derivative, caffeine has stimulant effects but is not used as a bronchodilator.
8-Chlorotheophylline: Similar in structure but with different pharmacological properties.
This compound stands out due to its specific bronchodilator action and lower toxicity profile .
Propriétés
Numéro CAS |
1216768-50-1 |
|---|---|
Formule moléculaire |
C22H30N10O8 |
Poids moléculaire |
562.5 g/mol |
Nom IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |
InChI |
InChI=1S/2C9H10N4O4.C4H10N2/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h2*4H,3H2,1-2H3,(H,14,15);5-6H,1-4H2 |
Clé InChI |
HAAJFUJFGYCCPU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


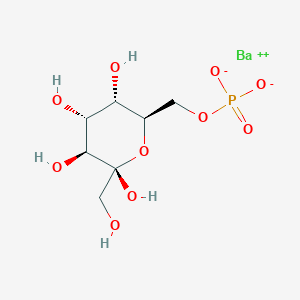
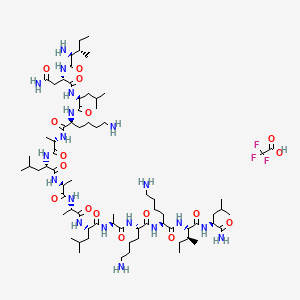
![Sodium;13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B10775709.png)
![benzyl N-[(2R)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775715.png)
![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)
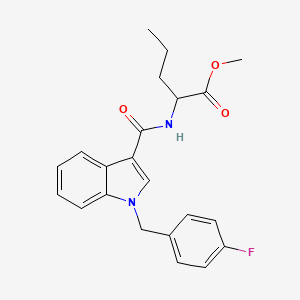

![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride](/img/structure/B10775755.png)
